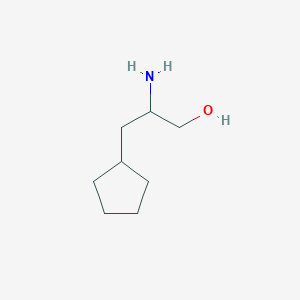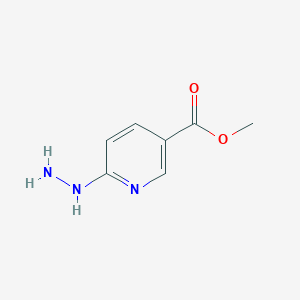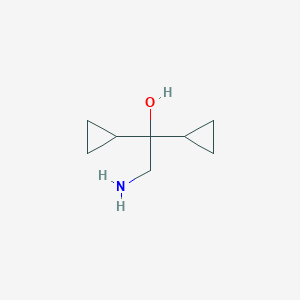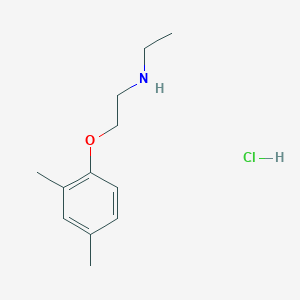![molecular formula C8H12N6S B1527146 4-アミノ-5-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]-4H-1,2,4-トリアゾール-3-チオール CAS No. 1338494-44-2](/img/structure/B1527146.png)
4-アミノ-5-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]-4H-1,2,4-トリアゾール-3-チオール
概要
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with other reagents .科学的研究の応用
リーシュマニア症およびマラリアに対する活性
類似の構造を持つ化合物は、リーシュマニア症やマラリアなどの病気の治療における可能性について研究されてきました。 分子シミュレーション研究では、特定の化合物が標的酵素の活性部位にうまく適合し、結合自由エネルギーが低いことが示されており、これは病気の原因となる生物の阻害における潜在的な有効性を示しています .
抗腫瘍活性
関連する化合物は、さまざまな細胞株に対して顕著な抗腫瘍活性を示しています。 これは、構造が類似していることから、あなたの化合物が癌治療における有効性を調べる可能性があることを示唆しています .
抗菌および抗炎症特性
あなたの化合物の構造の一部であるピラゾール骨格は、抗菌および抗炎症効果を含む、さまざまな生物学的特性を示すことが知られています。 これは、細菌感染症や炎症関連疾患に対する新しい治療法を開発するための研究分野を開きます .
鎮痛および抗痙攣効果
ピラゾール構造を持つ化合物は、鎮痛および抗痙攣特性と関連付けられており、疼痛緩和および発作制御の研究における候補となっています .
駆虫および抗酸化用途
関連する化合物の駆虫(抗寄生虫)および抗酸化能力は、寄生虫感染症と酸化ストレスの対策における潜在的な用途を示唆しています .
除草剤用途
一部のピラゾール誘導体は、除草活性について調査されており、あなたの化合物が農業で雑草の生育を抑制するために使用される可能性があることを示唆しています .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
生化学分析
Biochemical Properties
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming stable complexes that alter their catalytic efficiency . Additionally, 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can bind to metal ions, which further influences its biochemical properties and interactions with metalloproteins .
Cellular Effects
The effects of 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes .
Molecular Mechanism
At the molecular level, 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This compound also interacts with DNA and RNA, potentially affecting transcription and translation processes . Furthermore, 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can modulate the activity of transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol can lead to sustained changes in cellular function, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, such as the cytoplasm and nucleus . The compound’s distribution can also be influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .
特性
IUPAC Name |
4-amino-3-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S/c1-5-3-6(2)13(12-5)4-7-10-11-8(15)14(7)9/h3H,4,9H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMQVUJGFWDGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NNC(=S)N2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)



![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)


![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)




